Cas no 42135-75-1 (4-(2-Chlorophenyl)-3-thiosemicarbazide)
4-(2-Chlorophenyl)-3-thiosemicarbazide Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Chlorophenyl)-3-thiosemicarbazide
- 2-CHLOROPHENYLTHIOSEMICARBAZIDE
- N-(2-Chlorophenyl)hydrazinecarbothioamide
- cid_717704
- CCG-240368
- SR-01000032630
- MLS001006780
- DTXSID101273392
- SR-01000032630-1
- SCHEMBL5430219
- 1-azanyl-3-(2-chlorophenyl)thiourea
- EN300-16952
- CHEBI:195039
- IDI1_031330
- 3-amino-1-(2-chlorophenyl)thiourea
- Maybridge4_000748
- HMS1523B22
- BDBM50019760
- 1-amino-3-(2-chlorophenyl)thiourea
- STR03583
- BDBM63680
- SMR000349688
- CHEMBL1521164
- Hydrazinecarbothioamide, N-(chlorophenyl)- (9CI)
- MFCD00041271
- FT-0611995
- Z56828391
- N-(2-chlorophenyl)hydrazine-1-carbothioamide
- 42135-75-1
- CS-0236171
- A913407
- FT-0616529
- AKOS001032698
- 132429-86-8
- AH-153/31146017
- OLLXBDOYXPALCA-UHFFFAOYSA-N
- G73042
-
- MDL: MFCD00041271
- Inchi: 1S/C7H8ClN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
- InChI Key: OLLXBDOYXPALCA-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1NC(NN)=S
- BRN: 2805748
Computed Properties
- Exact Mass: 201.01300
- Monoisotopic Mass: 201.0127461g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 82.2Ų
Experimental Properties
- Color/Form: solid
- Melting Point: 136-138°C
- PSA: 82.17000
- LogP: 2.66430
- Solubility: Not determined
4-(2-Chlorophenyl)-3-thiosemicarbazide Security Information
- Hazardous Material transportation number:UN 2811
- Hazard Category Code: 36/37/38
- Safety Instruction: S22-S36/37-S45
- HazardClass:6.1
- PackingGroup:II
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R25
4-(2-Chlorophenyl)-3-thiosemicarbazide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(2-Chlorophenyl)-3-thiosemicarbazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A909528-1g |
N-(2-Chlorophenyl)hydrazinecarbothioamide |
42135-75-1 | 95+% | 1g |
$21.00 | 2021-07-07 | |
| TRC | C994643-250mg |
4-(2-Chlorophenyl)-3-thiosemicarbazide |
42135-75-1 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C994643-500mg |
4-(2-Chlorophenyl)-3-thiosemicarbazide |
42135-75-1 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C994643-2.5g |
4-(2-Chlorophenyl)-3-thiosemicarbazide |
42135-75-1 | 2.5g |
$ 160.00 | 2022-06-06 | ||
| abcr | AB179443-5 g |
4-(2-Chlorophenyl)-3-thiosemicarbazide; min. 95% |
42135-75-1 | 5 g |
€174.00 | 2023-07-20 | ||
| abcr | AB179443-25 g |
4-(2-Chlorophenyl)-3-thiosemicarbazide; min. 95% |
42135-75-1 | 25 g |
€537.80 | 2023-07-20 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12249-1g |
4-(2-Chlorophenyl)-3-thiosemicarbazide, 98% |
42135-75-1 | 98% | 1g |
¥562.00 | 2023-05-17 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12249-5g |
4-(2-Chlorophenyl)-3-thiosemicarbazide, 98% |
42135-75-1 | 98% | 5g |
¥2019.00 | 2023-05-17 | |
| Enamine | EN300-16952-0.05g |
3-amino-1-(2-chlorophenyl)thiourea |
42135-75-1 | 95% | 0.05g |
$19.0 | 2023-09-20 | |
| Enamine | EN300-16952-0.1g |
3-amino-1-(2-chlorophenyl)thiourea |
42135-75-1 | 95% | 0.1g |
$23.0 | 2023-09-20 |
4-(2-Chlorophenyl)-3-thiosemicarbazide Suppliers
4-(2-Chlorophenyl)-3-thiosemicarbazide Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4-(2-Chlorophenyl)-3-thiosemicarbazide
Comprehensive Overview of 4-(2-Chlorophenyl)-3-thiosemicarbazide (CAS No. 42135-75-1): Properties, Applications, and Research Insights
4-(2-Chlorophenyl)-3-thiosemicarbazide (CAS No. 42135-75-1) is a specialized organic compound garnering significant attention in pharmaceutical and agrochemical research due to its unique structural features and versatile reactivity. This thiosemicarbazide derivative is characterized by a chlorophenyl moiety, which enhances its binding affinity in molecular interactions. Researchers frequently explore its potential as a chelation agent or intermediate in synthesizing heterocyclic compounds, aligning with current trends in drug discovery and sustainable chemistry.
The compound's molecular formula (C7H7ClN3S) and structural configuration contribute to its stability under various conditions, making it a candidate for catalysis studies and material science applications. Recent publications highlight its role in developing antimicrobial agents, addressing global concerns about antibiotic resistance—a top-searched topic in scientific databases. Its sulfur-containing functional group also positions it as a subject in green chemistry initiatives, where non-toxic reagents are prioritized.
In analytical chemistry, 4-(2-Chlorophenyl)-3-thiosemicarbazide is utilized as a chromogenic reagent for metal ion detection, leveraging its selective ligand properties. This aligns with industry demands for cost-effective sensors and environmental monitoring tools. Notably, its solubility profile (soluble in polar solvents like DMSO) facilitates laboratory handling, while its melting point (~160–165°C) ensures thermal stability—key data points frequently queried by chemists.
Emerging studies investigate its structure-activity relationships (SAR) in bioactive molecule design, particularly for enzyme inhibition. Such research resonates with AI-driven queries on "small molecule therapeutics" and "targeted drug delivery." Additionally, the compound's crystallographic data is often referenced in computational chemistry models, reflecting the growing intersection of machine learning and molecular modeling.
From an industrial perspective, 42135-75-1 serves as a precursor in synthesizing thiadiazole and triazole derivatives—classes of compounds explored for crop protection solutions. This connects to trending searches on "eco-friendly pesticides" and "precision agriculture." Manufacturers emphasize its high purity grades (>98%) to meet stringent quality control standards, a critical factor for buyers evaluating chemical suppliers.
Ongoing innovations focus on optimizing synthetic routes for 4-(2-Chlorophenyl)-3-thiosemicarbazide to reduce byproducts, addressing the circular economy paradigm. Its mechanistic pathways under photochemical conditions are another active research area, tapping into interests around photoactive materials. As regulatory frameworks evolve, documentation of its biodegradation profile remains essential for compliance with REACH and similar regulations.
In summary, CAS 42135-75-1 exemplifies how niche chemicals drive advancements across disciplines. Its multifaceted applications—from medicinal chemistry to analytical methodologies—underscore its relevance in solving contemporary challenges. The compound's patent landscape reveals growing IP activity, signaling its commercial potential in next-generation specialty chemicals.
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